2-Ethyl-9,10-dihydroanthracene-9,10-diol is an organic compound notable for its unique structure and properties. It belongs to the family of anthracene derivatives, characterized by a fused ring system. The molecular formula for this compound is , indicating the presence of two hydroxyl (-OH) groups at the 9 and 10 positions of the anthracene framework, which classifies it as a diol. The ethyl group at position 2 enhances its solubility and reactivity, making it a subject of interest in various chemical applications, particularly in organic electronics and synthetic organic chemistry .
The compound can be synthesized from various precursors through multi-step synthetic routes. Its synthesis often involves complex reactions that require careful control of conditions to yield the desired product efficiently.
2-Ethyl-9,10-dihydroanthracene-9,10-diol is classified as a dihydroxyanthracene due to the presence of two hydroxyl groups. It is also categorized under polycyclic aromatic hydrocarbons (PAHs) because of its fused ring structure.
The synthesis of 2-Ethyl-9,10-dihydroanthracene-9,10-diol typically involves several steps:
The reaction conditions, including temperature, pressure, and solvent choice, play crucial roles in determining the yield and purity of the synthesized compound. For example, using a palladium catalyst in hydrogenation reactions has been shown to effectively facilitate the conversion of precursors to 2-Ethyl-9,10-dihydroanthracene-9,10-diol .
The molecular structure of 2-Ethyl-9,10-dihydroanthracene-9,10-diol features a fused three-ring system typical of anthracenes. The ethyl group at position 2 contributes to its unique solubility characteristics.
2-Ethyl-9,10-dihydroanthracene-9,10-diol participates in various chemical reactions typical of diols and aromatic compounds:
Understanding the reaction mechanisms is essential for optimizing synthetic pathways and predicting reactivity patterns in biological systems .
The mechanism through which 2-Ethyl-9,10-dihydroanthracene-9,10-diol interacts with biological molecules often involves its ability to donate electrons or interact with reactive oxygen species. This property is significant in exploring its potential antioxidant effects.
Studies indicate that the compound's interactions with various biological targets could elucidate its role in mitigating oxidative stress within cellular environments.
Relevant data on melting point, boiling point, and spectral properties (NMR, IR) are critical for characterizing this compound fully but are not detailed in available sources .
2-Ethyl-9,10-dihydroanthracene-9,10-diol has several applications in scientific research:
The compound's unique structural features make it a valuable subject for ongoing research in material science and medicinal chemistry.
The synthesis of 2-ethyl-9,10-dihydroanthracene-9,10-diol primarily occurs through catalytic hydrogenation of its parent quinone, 2-ethylanthraquinone. This transformation represents a crucial industrial and laboratory pathway for accessing alkyl-substituted anthrahydroquinones. The hydrogenation follows a chemoselective pathway where molecular hydrogen undergoes addition across the carbonyl groups (C9 and C10 positions) while preserving the ethyl substituent at position 2 and maintaining aromaticity in the peripheral rings. The reaction typically employs heterogeneous catalysts, with palladium on carbon (Pd/C) demonstrating superior activity and selectivity under mild conditions (25-50°C, 1-3 atm H₂ pressure) [2] [8].
The ethyl substituent significantly influences reaction kinetics and regioselectivity. Comparative studies with unsubstituted anthraquinone reveal that the electron-donating ethyl group enhances electron density at the adjacent carbonyl (C9 position), facilitating preferential protonation at C10 in the initial step. This electronic bias results in a stepwise hydrogen addition mechanism rather than synchronous addition. Kinetic isotope effect studies (kₐₗₖᵧₙₑ/k₆ₒ) confirm hydride transfer as the rate-determining step when using noble metal catalysts. Catalyst poisoning studies further demonstrate that the ethyl group sterically hinders access to the C9 carbonyl, reducing catalyst deactivation compared to bulkier alkyl-substituted analogues [2] [8].
Table 1: Comparative Hydrogenation Parameters for Anthraquinone Derivatives
Catalyst System | Temperature (°C) | H₂ Pressure (atm) | Reaction Time (h) | Yield (%) | Selectivity (%) |
---|---|---|---|---|---|
Pd/C (5% w/w) | 30 | 1.5 | 2.5 | 95 | >99 |
Raney Nickel | 70 | 15 | 5.0 | 82 | 92 |
Pt/Al₂O₃ | 50 | 5.0 | 4.0 | 88 | 95 |
Rh/C | 40 | 3.0 | 3.0 | 91 | 97 |
Alternative catalytic systems include visible-light photoredox catalysis employing molecular oxygen as the terminal oxidant. This approach utilizes anthracene precursors under mild conditions (room temperature, atmospheric pressure) with acetone as solvent. The mechanism involves photoexcitation generating singlet oxygen (¹O₂), which facilitates oxidation to the quinone intermediate before subsequent hydrogenation. While avoiding high-pressure equipment, this method currently achieves lower yields (~75%) compared to catalytic hydrogenation [8] [9].
Introducing the ethyl group at the C2 position of the anthracene core requires precise regiocontrol, achieved primarily through Friedel-Crafts alkylation or direct deprotonation/alkylation strategies. Friedel-Crafts acylation-reduction sequences offer superior regioselectivity, particularly for the C2 position. The reaction employs aluminum chloride (AlCl₃) catalysis with acetyl chloride or propionyl chloride, yielding 2-acetylanthracene or 2-propionylanthracene as key intermediates. Subsequent Clemmensen reduction (Zn(Hg)/HCl) or Wolff-Kishner reduction (hydrazine/KOH) then converts the carbonyl to the methylene group, installing the ethyl substituent. This method achieves >85% regioselectivity for the β-position (C2) due to reduced steric constraints compared to α-positions (C1) [2] [4].
The alternative approach involves direct electrophilic ethylation using ethyl halides (e.g., ethyl bromide) under strong Lewis acid catalysis. However, this method suffers from regioisomeric contamination (yielding ~60% 2-ethyl and ~35% 1-ethyl derivatives) due to comparable electronic densities at C1 and C2 positions. Separation of these isomers relies on fractional crystallization or chromatographic techniques exploiting subtle solubility differences. Advanced strategies employ directed ortho-metalation (DoM) using dihydroxyanthracene protected as bis(trifluoroacetate). The trifluoroacetyl groups direct metalation (s-BuLi/TMEDA) specifically to C2, enabling reaction with electrophiles like ethyl iodide. Subsequent deprotection restores the diol, yielding the 2-ethyl isomer with >95% regiochemical purity [4] [6].
Table 2: Regioselective Alkylation Approaches to 2-Ethylanthracene Derivatives
Method | Key Reagent/Conditions | Regioselectivity (2-ethyl:1-ethyl) | Overall Yield (%) | Major Advantage |
---|---|---|---|---|
Friedel-Crafts Acylation-Reduction | Propionyl chloride/AlCl₃; Zn(Hg)/HCl | 85:15 | 78 | High predictability |
Direct Electrophilic Ethylation | EtBr/AlCl₃ | 60:40 | 65 | Simpler one-step process |
Directed ortho-Metalation | s-BuLi/TMEDA; EtI; Deprotection | 98:2 | 72 | Exceptional regiocontrol |
Solvent polarity critically influences regiochemical outcomes in electrophilic routes. Polar aprotic solvents (DMF, acetonitrile) favor C2-alkylation (up to 75% selectivity) by stabilizing open carbocationic intermediates that access the less sterically hindered position. Conversely, non-polar solvents (dichloromethane, toluene) promote kinetic attack at the more electron-rich C1 position, reducing regioselectivity to approximately 55:45 (C1:C2). Computational modeling (DFT) confirms lower activation energy barriers (ΔΔG‡ = 3.2 kcal/mol) for ethyl cation addition at C2 in acetonitrile compared to toluene (ΔΔG‡ = 1.8 kcal/mol) [2] [6].
2-Ethyl-9,10-dihydroanthracene-9,10-diol exhibits complex prototropic tautomerism influenced by solvent environment, significantly impacting its reactivity in synthetic applications. The compound exists in equilibrium between the diketo form (9,10-dihydroxy-) and the enol form (10-hydroxy-9-keto-) tautomers. Nuclear magnetic resonance (¹H and ¹³C NMR) studies reveal that non-polar solvents (benzene-d₆, chloroform-d) strongly favor the diketo tautomer (>95% population). The equilibrium shifts toward the enol form in polar protic solvents (methanol-d₄, ethanol-d₆), reaching approximately 30-40% enol content due to stabilization through intermolecular hydrogen bonding with the solvent [4] [6].
The tautomerization mechanism involves a concerted proton transfer through a six-membered transition state rather than discrete protonation/deprotonation steps. Kinetic studies using variable-temperature NMR in DMSO-d₆ demonstrate an activation energy barrier (ΔG‡) of 12.3 kcal/mol. Hydrogen-bond accepting solvents (e.g., acetone, DMSO) significantly lower this barrier (ΔG‡ = 9.8 kcal/mol in DMSO) by stabilizing the transition state. The ethyl substituent exerts a measurable electronic effect: its +I effect slightly destabilizes the enol form relative to unsubstituted dihydroanthracenediol, reducing enol content by ~8% across solvent systems [4] [9].
Table 3: Solvent Effects on Tautomeric Equilibrium of 2-Ethyl-9,10-dihydroanthracene-9,10-diol
Solvent | Dielectric Constant (ε) | % Diketo Form | % Enol Form | Equilibrium Constant (Kₑq) |
---|---|---|---|---|
Cyclohexane | 2.02 | >99 | <1 | 0.01 |
Toluene | 2.38 | 98 | 2 | 0.02 |
Dichloromethane | 8.93 | 93 | 7 | 0.08 |
Tetrahydrofuran | 7.52 | 85 | 15 | 0.18 |
Acetone | 20.7 | 75 | 25 | 0.33 |
Methanol | 32.7 | 68 | 32 | 0.47 |
Dimethyl sulfoxide | 46.7 | 62 | 38 | 0.61 |
Water | 80.1 | 58 | 42 | 0.72 |
Crystallographic evidence confirms that solid-state packing is dominated by the diketo tautomer, with molecules forming extended hydrogen-bonded chains via O-H···O interactions between the C9 and C10 hydroxyls of adjacent molecules (O···O distance = 2.68 Å). Solvate formation with amines demonstrates remarkable conformational control: diethylamine solvates trap both gauche and staggered conformers of the amine within the crystal lattice. The less stable gauche conformer (4 kJ/mol higher in energy) is stabilized through cooperative N-H···O and O-H···N hydrogen bonding with the diol, showcasing the tautomer's role in directing supramolecular assembly [4].
Tautomeric state profoundly impacts subsequent reactivity. The enol tautomer exhibits enhanced nucleophilicity at C10 oxygen, facilitating faster esterification or etherification compared to the diketo form. Conversely, oxidation to the quinone occurs more readily from the diketo tautomer via concerted dehydrogenation. Solvent selection therefore directly controls functionalization pathways: polar aprotic media (acetonitrile) favor reactions involving the enol form, while non-polar solvents direct transformations requiring the diketo tautomer [4] [9].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5